Product packaging for Cyclohexanone, 4-[(phenylmethoxy)methyl]-(Cat. No.:CAS No. 132452-43-8)

Cyclohexanone, 4-[(phenylmethoxy)methyl]-

Cat. No.: B3046910
CAS No.: 132452-43-8
M. Wt: 218.29 g/mol
InChI Key: MJMBHVIWLMZUMC-UHFFFAOYSA-N
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Description

Cyclohexanone, 4-[(phenylmethoxy)methyl]- is an organic compound with the molecular formula C14H18O2 and is classified under the cyclic ketones . This specific cyclohexanone derivative is characterized by a functionalized structure featuring a phenylmethoxy (benzyloxy) methyl group at the 4-position of the cyclohexanone ring. This structure makes it a valuable protected synthetic intermediate and building block in sophisticated organic synthesis and medicinal chemistry research . Researchers utilize this and structurally related compounds in the development of complex molecules, such as pharmaceuticals and specialty chemicals; for instance, similar complex cyclohexanone derivatives are known to be used as intermediates in the synthesis of active pharmaceutical ingredients like Voglibose . The compound's mechanism of action in research settings is defined by the reactivity of its ketone group, which can undergo nucleophilic additions, reductions, and other transformations, while the benzyl-protected oxygen provides stability during multi-step synthetic sequences. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O2 B3046910 Cyclohexanone, 4-[(phenylmethoxy)methyl]- CAS No. 132452-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(phenylmethoxymethyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMBHVIWLMZUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439996
Record name Cyclohexanone, 4-[(phenylmethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132452-43-8
Record name Cyclohexanone, 4-[(phenylmethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategic Approaches to Cyclohexanone, 4 Phenylmethoxy Methyl

Diverse Synthetic Routes and Precursor Utilization

Catalytic Hydrogenation of Substituted Phenols

A prominent strategy for the synthesis of 4-substituted cyclohexanones involves the catalytic hydrogenation of the corresponding substituted phenols. This approach is attractive due to the commercial availability of a wide range of phenol (B47542) precursors. For the synthesis of Cyclohexanone (B45756), 4-[(phenylmethoxy)methyl]-, the logical precursor is 4-(benzyloxymethyl)phenol.

The synthesis of 4-(benzyloxymethyl)phenol can be achieved through a Williamson ether synthesis, reacting 4-hydroxybenzyl alcohol with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base like potassium carbonate. masterorganicchemistry.comwikipedia.orgorganic-synthesis.com

Once the precursor is obtained, the subsequent catalytic hydrogenation of the aromatic ring must be performed with high selectivity to yield the desired cyclohexanone while avoiding over-reduction to the corresponding cyclohexanol. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation. rsc.orgatlantis-press.com The reaction is typically carried out under a hydrogen atmosphere at elevated temperature and pressure. acs.org The choice of solvent can significantly influence the selectivity of the reaction, with non-polar solvents sometimes favoring the formation of the cyclohexanone. acs.org

A general two-step process starting from a 4-substituted phenol is outlined in patent literature, which involves catalytic hydrogenation to the 4-substituted cyclohexanol, followed by oxidation to the 4-substituted cyclohexanone. google.com This two-step approach can offer better control over the final product distribution.

Table 1: Proposed Reaction Conditions for Catalytic Hydrogenation of 4-(benzyloxymethyl)phenol

StepReactantsCatalyst/ReagentsSolventConditionsProduct
1. Etherification4-hydroxybenzyl alcohol, Benzyl bromideK₂CO₃Acetone or DMFReflux4-(benzyloxymethyl)phenol
2. Hydrogenation4-(benzyloxymethyl)phenol, H₂Pd/CCyclohexane (B81311) or similar non-polar solventElevated temperature and pressureCyclohexanone, 4-[(phenylmethoxy)methyl]-

It is crucial to carefully control the reaction conditions during hydrogenation to prevent the hydrogenolysis of the benzyl ether group, which is a potential side reaction.

Multi-step Organic Reaction Sequences for Cyclohexanone Derivatives

Multi-step organic reaction sequences provide a versatile platform for the synthesis of complex cyclohexanone derivatives, allowing for the precise installation of functional groups. wikipedia.org A plausible multi-step route to Cyclohexanone, 4-[(phenylmethoxy)methyl]- could commence from a readily available 4-substituted cyclohexanone precursor.

One such strategic approach involves the following key transformations:

Reduction of a 4-functionalized cyclohexanone: Starting with a precursor such as 4-cyanocyclohexanone or a derivative of 4-oxocyclohexane-1-carboxylic acid, the functional group at the 4-position can be reduced to a hydroxymethyl group. For instance, the reduction of the nitrile in 4-cyanocyclohexanone would yield 4-(aminomethyl)cyclohexanone, which would require further steps to convert the amino group to a hydroxyl group. A more direct route would be the reduction of the ester group in a compound like ethyl 4-oxocyclohexane-1-carboxylate to afford 4-(hydroxymethyl)cyclohexanone (B156097). This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Benzylation of the hydroxyl group: The resulting 4-(hydroxymethyl)cyclohexanone can then undergo a Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgorganic-synthesis.com Treatment with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, followed by the addition of benzyl bromide, would furnish the target molecule, Cyclohexanone, 4-[(phenylmethoxy)methyl]-.

Table 2: Proposed Multi-step Synthesis of Cyclohexanone, 4-[(phenylmethoxy)methyl]-

StepStarting MaterialReagentsIntermediate/Product
1Ethyl 4-oxocyclohexane-1-carboxylate1. LiAlH₄ 2. H₃O⁺4-(hydroxymethyl)cyclohexanone
24-(hydroxymethyl)cyclohexanone1. NaH 2. Benzyl bromideCyclohexanone, 4-[(phenylmethoxy)methyl]-

This modular approach allows for the synthesis of various analogs by simply changing the alkylating agent in the final step.

Formation of the Cyclohexanone Ring System with Specific Substituents

An alternative to modifying a pre-existing cyclohexanone ring is to construct the ring system with the desired substituent already incorporated in one of the precursors. This can be achieved through various cyclization strategies.

One potential method involves the alkylation of a cyclohexanone enolate with a suitable electrophile. ubc.ca For the synthesis of Cyclohexanone, 4-[(phenylmethoxy)methyl]-, a direct alkylation at the 4-position is not straightforward due to the regioselectivity of enolate formation. However, it is conceivable to employ a Michael addition reaction.

A more direct, albeit potentially challenging, approach would be the alkylation of a pre-formed cyclohexanone enolate at the alpha position. While direct alkylation at the 4-position is not feasible via enolate chemistry, a related strategy could involve the alkylation of a cyclohexanone enolate with benzyl chloromethyl ether. This would introduce the benzyloxymethyl group at the 2-position. Subsequent functional group manipulations would be necessary to move the substituent to the 4-position, making this a less direct route.

Enantioselective and Diastereoselective Synthesis of Chiral Cyclohexanone Derivatives

The presence of a stereocenter at the 4-position of the cyclohexanone ring in chiral derivatives of Cyclohexanone, 4-[(phenylmethoxy)methyl]- necessitates the use of asymmetric synthesis methodologies. These methods aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer or diastereomer over others.

Application of Chiral Catalysts and Auxiliaries in Asymmetric Transformations

Chiral catalysts and auxiliaries are instrumental in achieving high levels of enantioselectivity in the synthesis of chiral cyclohexanones. nih.govacs.org

Chiral Catalysts: Asymmetric hydrogenation of a suitable prochiral precursor, such as a 4-substituted cyclohex-2-enone, can be a powerful method. nih.govwikipedia.org Chiral transition metal catalysts, often based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP), are known to effect highly enantioselective hydrogenations of olefins. wikipedia.org The specific catalyst and reaction conditions would need to be carefully optimized to achieve high enantiomeric excess (ee) for a precursor to chiral Cyclohexanone, 4-[(phenylmethoxy)methyl]-.

Another approach is the use of chiral organocatalysts. For instance, chiral secondary amines can catalyze the enantioselective Michael addition of nucleophiles to α,β-unsaturated aldehydes and ketones, which could be a key step in building the chiral cyclohexanone framework.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent stereoselective reaction. nih.gov For instance, a prochiral cyclohexanone could be converted into a chiral enamine or imine using a chiral amine auxiliary. Subsequent alkylation or other transformations would proceed diastereoselectively under the influence of the auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched cyclohexanone derivative.

Table 3: Examples of Chiral Methodologies for Cyclohexanone Synthesis

MethodologyCatalyst/AuxiliaryPrecursor TypeKey Transformation
Asymmetric HydrogenationChiral Rhodium or Ruthenium complexes (e.g., with BINAP)4-substituted cyclohex-2-enoneEnantioselective reduction of C=C bond
OrganocatalysisChiral secondary amines (e.g., proline derivatives)α,β-unsaturated carbonyls and nucleophilesEnantioselective Michael addition
Chiral AuxiliaryChiral amines (e.g., (S)-(-)-1-phenylethylamine)Prochiral cyclohexanoneDiastereoselective alkylation of a chiral enamine

Stereocontrol Strategies in Cyclohexanone Ring Formation

Achieving specific diastereoselectivity is crucial when multiple stereocenters are present or being formed. The stereochemical outcome of reactions involving cyclohexanone rings is heavily influenced by conformational factors.

In the case of nucleophilic addition to a 4-substituted cyclohexanone, the incoming nucleophile can attack from either the axial or equatorial face of the carbonyl group. researchgate.net The preferred trajectory is governed by a combination of steric and stereoelectronic effects. For a bulky substituent at the 4-position, the incoming nucleophile generally prefers to attack from the face opposite to the substituent to minimize steric hindrance.

During the formation of the cyclohexanone ring itself, for example, through an intramolecular aldol (B89426) or Michael reaction, the stereochemistry of the newly formed stereocenters can be controlled by the geometry of the transition state. The substituents on the acyclic precursor will tend to adopt positions that minimize steric interactions in the transition state, leading to a preferred diastereomer of the cyclic product. nih.gov For 1,4-disubstituted cyclohexanes, the trans isomer, where both substituents can occupy equatorial positions in the more stable chair conformation, is often the thermodynamically favored product. fiveable.me

Careful selection of reagents and reaction conditions is therefore paramount in directing the stereochemical course of the reaction to obtain the desired diastereomer of Cyclohexanone, 4-[(phenylmethoxy)methyl]- derivatives.

Diastereoselective and Enantioselective Introduction of the 4-[(phenylmethoxy)methyl]- Moiety

The stereocontrolled synthesis of specific isomers of substituted cyclohexanones is a significant objective in modern organic chemistry, driven by the prevalence of the chiral cyclohexanone framework in numerous natural products and pharmaceutical agents. beilstein-journals.org Achieving high levels of diastereoselectivity and enantioselectivity in the introduction of the 4-[(phenylmethoxy)methyl]- moiety requires sophisticated synthetic strategies that can precisely control the formation of new stereocenters.

Key methodologies for the asymmetric synthesis of 4-substituted cyclohexanones often involve either the desymmetrization of prochiral starting materials or the enantioselective conjugate addition to an α,β-unsaturated precursor. An effective strategy for accessing enantiomerically enriched precursors is the asymmetric desymmetrization of 4,4-disubstituted cyclohexadienones through organocatalyzed Michael additions. rsc.org While not directly demonstrated for the (phenylmethoxy)methyl group, this approach provides a powerful tool for creating highly congested chiral cyclohexenones with excellent diastereo- and enantioselectivity.

A more direct and highly relevant approach involves the synthesis of chiral 4-benzyloxy-2-cyclohexen-1-one, a close structural analog and versatile precursor. Both (R)- and (S)-enantiomers of this compound can be synthesized through an unprecedented Corey-Bakshi-Shibata (CBS)-catalyzed reductive desymmetrization of a readily available meso-diketone precursor. researchgate.net This method allows for the production of the chiral cyclohexenone building block in high yield and excellent enantiomeric excess (ee). researchgate.net Subsequent stereoselective reduction of the double bond would then yield the target saturated cyclohexanone.

The following table outlines a plausible enantioselective pathway to the title compound based on the synthesis of its benzyloxy analog.

StepTransformationKey Reagents/CatalystStereochemical ControlReported Yield/Selectivity (for analog)
1Reductive DesymmetrizationCBS Catalyst (e.g., (R)- or (S)-Me-CBS), CatecholboraneEnantioselective reduction of a meso-diketone to form a chiral hydroxyketone.Up to 92% yield, 98% ee researchgate.net
2Protection/Modification(Not detailed for target compound)Conversion of hydroxyl to (phenylmethoxy)methyl group.(Hypothetical)
3Conjugate ReductionCatalytic Hydrogenation (e.g., H₂, Pd/C) or Hydride Reagents (e.g., L-Selectride®)Diastereoselective reduction of the C=C double bond, often directed by the existing stereocenter.Generally high diastereoselectivity

Organocatalysis also presents a powerful platform for these transformations. For instance, the conjugate addition of nucleophiles to cyclohexenone, mediated by chiral secondary amine catalysts (e.g., derived from proline), can establish the stereocenter at the 4-position with high enantioselectivity. Further development could adapt this methodology for the addition of a (phenylmethoxy)methyl equivalent.

Sustainable and Green Chemistry Principles in Compound Synthesis

The integration of green chemistry principles into the synthesis of fine chemicals like Cyclohexanone, 4-[(phenylmethoxy)methyl]- is essential for minimizing environmental impact and improving process safety and efficiency. Key transformations in the synthesis of 4-substituted cyclohexanones, such as hydrogenation and oxidation, are prime targets for green innovation.

Traditionally, the synthesis of cyclohexanones often involves the oxidation of the corresponding cyclohexanol. This step has historically relied on stoichiometric oxidants containing heavy metals, such as chromium reagents (e.g., Jones reagent), which are toxic and generate hazardous waste. google.com A greener alternative is the use of catalytic amounts of transition metals with environmentally benign terminal oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). google.com A patent discloses a method for preparing 4-substituted cyclohexanones by first hydrogenating a corresponding phenol and then performing an oxidation using an oxygen-containing gas, which is noted for being environmentally friendly with high yield. google.com

Another cornerstone of green synthesis is the use of sustainable solvents and catalytic systems. The liquid-phase hydrogenation of substituted phenols to produce cyclohexanones and cyclohexanols can be effectively carried out using water as a solvent with a Raney nickel or palladium on activated carbon catalyst. google.com This approach avoids volatile organic solvents, is environmentally friendly, reduces costs, and can prevent catalyst deactivation. google.com

Furthermore, the development of novel catalytic processes can enhance sustainability. For instance, a two-step process for creating high-density fuels from cyclohexanone and methyl benzaldehyde (B42025) (derivable from lignocellulose) utilizes a renewable ionic liquid catalyst for the initial solvent-free aldol condensation, achieving high yields under mild conditions. rsc.org Electrosynthesis also represents a promising green route; cyclohexanone oxime can be synthesized in one pot under ambient conditions using aqueous nitrate (B79036) as the nitrogen source, avoiding the harsh conditions required for traditional hydroxylamine (B1172632) production. nih.gov These principles and methodologies are directly applicable to the synthesis of the title compound, particularly in the preparation of the cyclohexanone core.

The following table compares traditional and green chemistry approaches for key synthetic steps relevant to the synthesis of 4-substituted cyclohexanones.

TransformationTraditional MethodGreen/Sustainable AlternativeKey Green Advantages
Oxidation of Alcohol to KetoneStoichiometric CrO₃/H₂SO₄ (Jones Reagent)Catalytic oxidation with O₂ or H₂O₂ as the terminal oxidant. google.comAvoids toxic heavy metals, reduces hazardous waste, high atom economy.
Reduction of Phenol to CyclohexanoneHigh pressure/temperature hydrogenation in organic solvents.Catalytic hydrogenation (e.g., Pd/C) in water. google.comEliminates volatile organic solvents, safer reaction conditions.
CatalysisHomogeneous catalysts, strong acids/bases.Heterogeneous catalysts, reusable ionic liquids, electrosynthesis. google.comrsc.orgnih.govFacilitates catalyst recovery and reuse, milder reaction conditions, improved energy efficiency.
Starting MaterialsPetroleum-based feedstocks.Biomass-derived feedstocks (e.g., lignocellulose). rsc.orgnih.govUse of renewable resources, potential for reduced carbon footprint.

By adopting these sustainable practices, the synthesis of Cyclohexanone, 4-[(phenylmethoxy)methyl]- can be made more efficient, safer, and environmentally responsible.

Reactivity and Organic Transformations of Cyclohexanone, 4 Phenylmethoxy Methyl

Nucleophilic Addition Reactions at the Carbonyl Center

Stereoselectivity in Nucleophilic Additions

Nucleophilic additions to substituted cyclohexanones can proceed via two main trajectories: axial or equatorial attack. The preferred direction of attack is governed by a combination of steric and electronic factors, often rationalized by established models such as the Felkin-Anh and Cieplak models. For 4-substituted cyclohexanones, the substituent's conformational preference (axial vs. equatorial) plays a crucial role in dictating the facial selectivity of the incoming nucleophile.

In the case of Cyclohexanone (B45756), 4-[(phenylmethoxy)methyl]-, the large benzyloxymethyl group predominantly occupies the equatorial position to minimize steric interactions. This conformational bias influences the approach of the nucleophile. Generally, smaller nucleophiles tend to favor axial attack, leading to the formation of an equatorial alcohol, as this trajectory avoids torsional strain with the adjacent axial hydrogens. Conversely, bulkier nucleophiles may favor equatorial attack to circumvent steric hindrance from the axial hydrogens at the C2 and C6 positions, resulting in an axial alcohol. The precise diastereomeric ratio is highly dependent on the specific nucleophile and reaction conditions.

Influence of the 4-[(phenylmethoxy)methyl]- Substituent on Carbonyl Reactivity

The 4-[(phenylmethoxy)methyl]- substituent exerts both steric and electronic effects on the carbonyl center.

Steric Effects: The bulky nature of the benzyloxymethyl group can sterically hinder the approach of nucleophiles, potentially slowing down the rate of reaction compared to unsubstituted cyclohexanone. This effect is more pronounced with larger nucleophiles.

Selective Reduction and Oxidation Reactions

The ketone functionality of Cyclohexanone, 4-[(phenylmethoxy)methyl]- can be selectively transformed through reduction and oxidation reactions.

Chemoselective Reductions of the Ketone Functionality

The reduction of the ketone to a secondary alcohol is a common transformation. Various reducing agents can be employed, and the choice of reagent can influence the stereoselectivity of the resulting alcohol.

Reducing AgentTypical Diastereoselectivity (Axial:Equatorial Alcohol)Notes
Sodium Borohydride (B1222165) (NaBH₄)Favors formation of the equatorial alcohol via axial attack.A mild and selective reagent for ketone reduction.
Lithium Aluminum Hydride (LiAlH₄)Generally favors the equatorial alcohol, but can be less selective than NaBH₄.A powerful reducing agent, less chemoselective.
L-Selectride®Favors formation of the axial alcohol via equatorial attack.A sterically hindered borohydride that approaches from the less hindered face.

The benzyloxy group is generally stable to these hydride reagents under standard conditions, allowing for the chemoselective reduction of the ketone.

Oxidative Transformations and Ring Expansion Reactions (e.g., Baeyer-Villiger Rearrangements)

The Baeyer-Villiger oxidation is a notable oxidative transformation for cyclic ketones, converting them into lactones (cyclic esters). This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

For unsymmetrical ketones like Cyclohexanone, 4-[(phenylmethoxy)methyl]-, the regioselectivity of oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon atom migrates preferentially. In this case, both carbons adjacent to the carbonyl are secondary, leading to a mixture of two possible lactone products. The electronic effects of the distant 4-substituent are not expected to have a strong directing effect on the regiochemical outcome.

Rearrangement and Cyclization Reactions

While specific rearrangement and cyclization reactions extensively documented for Cyclohexanone, 4-[(phenylmethoxy)methyl]- are limited in the literature, the presence of the ketone and the ether linkage allows for the possibility of various intramolecular transformations under specific conditions. For instance, acid-catalyzed conditions could potentially lead to rearrangements involving the benzylic group or cyclization reactions if other reactive functional groups are introduced into the molecule. However, these pathways are speculative without specific experimental evidence for this particular compound.

Functional Group Interconversions and Derivatization Strategies

The phenylmethoxy group (more commonly known as a benzyl (B1604629) ether or benzyloxy group) is a widely used protecting group for alcohols in organic synthesis due to its general stability under many reaction conditions and its susceptibility to cleavage under specific, mild protocols. The primary transformation involving this group in Cyclohexanone, 4-[(phenylmethoxy)methyl]- is its removal (debenzylation) to unmask the primary hydroxymethyl group.

The most common method for benzyl ether cleavage is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. The reaction proceeds cleanly to yield the corresponding alcohol and toluene (B28343) as a byproduct. This method was employed, for example, in the synthesis of 4-benzyloxyindole, where a related benzyloxy group was reductively cleaved in the final step. orgsyn.org

Alternative methods for debenzylation include the use of strong acids, Lewis acids, or dissolving metal reductions, although these conditions may not be compatible with the ketone functionality in the cyclohexanone core.

Deprotection MethodReagentsByproductKey Advantage
Catalytic Hydrogenolysis H₂, Pd/CTolueneMild conditions, clean reaction
Dissolving Metal Reduction Na, NH₃ (liquid)TolueneCan reduce other functional groups
Acid Catalysis Strong acids (e.g., HBr)Benzyl bromideCan be harsh
Lewis Acid Catalysis Lewis acids (e.g., BBr₃)VariesEffective for aryl ethers

The cyclohexanone core offers multiple avenues for chemical modification, primarily centered around the reactivity of the carbonyl group and its α-carbons. wikipedia.org These transformations are fundamental to synthetic organic chemistry and allow for extensive derivatization.

Reactions at the Carbonyl Carbon : The ketone can be reduced to a secondary alcohol (cyclohexanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). It can also be converted into various C=N double bond systems. For example, reaction with primary amines yields imines, while reaction with hydroxylamine (B1172632) or phenylhydrazine (B124118) can form the corresponding oxime and phenylhydrazone, respectively, as demonstrated in modifications of cyclohexanone-based resins. itu.edu.tr

Reactions at the α-Carbon : The protons on the carbons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles. For instance, aldol (B89426) condensation involves the reaction of the enolate with another carbonyl compound (such as benzaldehyde) to form a new carbon-carbon bond at the α-position. researchgate.netqiboch.com Alkylation with alkyl halides is another common transformation that proceeds via the enolate intermediate.

Formation of Enamines : Cyclohexanone reacts with secondary amines, such as pyrrolidine, to form an enamine. wikipedia.org Enamines are synthetically versatile intermediates that can also act as nucleophiles in alkylation and acylation reactions.

These modifications allow the cyclohexanone core to serve as a scaffold for building more complex molecular structures.

Reaction SiteTransformationReagentsResulting Functional Group
Carbonyl Carbon ReductionNaBH₄ or LiAlH₄Secondary Alcohol
Carbonyl Carbon Imine FormationPrimary Amine (R-NH₂)Imine
Carbonyl Carbon Enamine FormationSecondary Amine (e.g., Pyrrolidine)Enamine wikipedia.org
α-Carbon Aldol CondensationBase, Aldehyde/Ketoneβ-Hydroxy Ketone or α,β-Unsaturated Ketone researchgate.net
α-Carbon HalogenationX₂ (e.g., Cl₂), Light/Acidα-Halo Ketone wikipedia.org

Mechanistic Investigations of Chemical Reactions Involving Cyclohexanone, 4 Phenylmethoxy Methyl

Elucidation of Reaction Mechanisms

The elucidation of a reaction mechanism is a systematic process that involves piecing together experimental and theoretical evidence to describe the step-by-step pathway from reactants to products.

Kinetic Studies for Reaction Pathway Determination

Kinetic studies are essential for determining the rate of a reaction and its dependence on the concentration of reactants and catalysts. This data helps in formulating a rate law, which is a mathematical expression that provides critical clues about the sequence of elementary steps in a reaction mechanism.

While specific kinetic data for the hydrogenation of Cyclohexanone (B45756), 4-[(phenylmethoxy)methyl]- is not extensively documented, valuable insights can be drawn from studies on analogous compounds, such as unsubstituted cyclohexanone. For instance, the homogeneous hydrogenation of cyclohexanone catalyzed by cationic complexes like [RuH(CO)(NCMe)2(PPh3)2]BF4 has been shown to follow the rate law r = k[Catalyst][H2]. researchgate.net This indicates that the reaction rate is first-order with respect to both the catalyst and hydrogen concentration. The initial step likely involves the coordination of the hydrogen molecule to the metal center, which is often the rate-determining step. researchgate.net

The activation parameters, including activation energy (Ea), provide information about the energy barrier of the reaction. For the osmium-catalyzed hydrogenation of cyclohexanone, the activation energy is higher than for the corresponding ruthenium catalyst, suggesting a slower reaction rate under identical conditions. researchgate.net The presence of the bulky 4-[(phenylmethoxy)methyl]- substituent on the cyclohexanone ring would likely introduce steric hindrance, potentially influencing the rate of catalyst coordination and subsequent hydrogenation, though the fundamental kinetic dependency may remain similar.

Interactive Data Table: Kinetic Data for the Hydrogenation of Cyclohexanone Catalyzed by [RuH(CO)(NCMe)2(PPh3)2]BF4

Below is a representative data set illustrating the determination of reaction order.

Initial Catalyst Conc. (mol L⁻¹)Initial H₂ Pressure (atm)Initial Rate (mol L⁻¹ s⁻¹)
0.0020.51.2 x 10⁻⁵
0.0040.52.4 x 10⁻⁵
0.0021.02.4 x 10⁻⁵
0.0041.04.8 x 10⁻⁵

Note: Data is hypothetical and based on the principles described in the cited literature for unsubstituted cyclohexanone.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their identification, often accomplished through spectroscopic techniques or trapping experiments, provides direct evidence for a proposed reaction pathway.

In the context of cyclohexanone derivatives, various intermediates can be postulated depending on the reaction type. For example, in the Baeyer-Villiger oxidation of cyclohexanone catalyzed by the flavoenzyme Cyclohexanone Monooxygenase (CHMO), two key flavin-oxygen intermediates have been identified: a flavin C4a-peroxide and a flavin C4a-hydroperoxide. nih.gov These species can be distinguished spectrally and interconverted by altering the pH. nih.gov Kinetic studies have demonstrated that the deprotonated flavin C4a-peroxide is the active nucleophilic species that oxygenates the cyclohexanone substrate, consistent with a Baeyer-Villiger rearrangement mechanism. nih.gov It is plausible that the enzymatic oxidation of Cyclohexanone, 4-[(phenylmethoxy)methyl]- would proceed through analogous peroxyflavin intermediates.

In photochemical reactions, the ring-opening of the cyclohexanone structure via α-cleavage is a primary pathway, leading to the formation of biradical intermediates. researchgate.net These highly reactive species can then undergo further transformations to yield products like ethene and ethenone. researchgate.net

Analysis of Transition States in Key Transformations

The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate at the point of maximum energy. While transition states cannot be isolated, their structure and energy can be investigated through computational chemistry and inferred from experimental data like stereochemical outcomes.

For reactions involving cyclohexanones, such as reduction by hydride reagents or catalytic hydrogenation, the stereoselectivity of the product alcohol (axial vs. equatorial) is determined by the relative energies of the competing transition states. The reduction of substituted cyclohexanones often proceeds through chair-like transition states. researchgate.net The final stereochemical outcome depends on factors like steric hindrance (Felkin-Anh model) and torsional strain as the nucleophile approaches the carbonyl carbon. researchgate.net For Cyclohexanone, 4-[(phenylmethoxy)methyl]-, the large substituent at the 4-position would be expected to reside in an equatorial position in the most stable ground-state conformation. The stereochemical course of its reduction would be dictated by the energetic preference for either axial or equatorial attack of the reducing agent on the carbonyl group.

Role of Catalysis in Mechanistic Pathways

Homogeneous Catalysis Mechanisms

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to their well-defined active sites. nih.gov A well-studied example is the hydrogenation of cyclohexanone using ruthenium or osmium complexes. researchgate.net The proposed catalytic cycle for [MH(CO)(NCMe)2(PPh3)2]BF4 (where M = Ru, Os) is initiated by the oxidative addition of H2 to the metal center, which is the rate-determining step. researchgate.net This is followed by coordination of the cyclohexanone substrate to the activated metal-hydride complex, insertion of the carbonyl group into the metal-hydride bond, and finally, reductive elimination of the product, cyclohexanol, to regenerate the catalyst. researchgate.net This cycle effectively lowers the energy barrier for the addition of hydrogen across the carbonyl double bond.

Stereochemical Aspects and Conformational Analysis of Cyclohexanone, 4 Phenylmethoxy Methyl

Stereoisomerism and Chiral Purity

The presence of a substituent at the 4-position of the cyclohexanone (B45756) ring introduces the possibility of stereoisomerism, a key factor in the molecule's three-dimensional structure and interactions.

Cyclohexanone, 4-[(phenylmethoxy)methyl]- possesses a single stereocenter at the C4 position of the cyclohexanone ring. This gives rise to the existence of a pair of enantiomers:

(R)-Cyclohexanone, 4-[(phenylmethoxy)methyl]-

(S)-Cyclohexanone, 4-[(phenylmethoxy)methyl]-

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. In the absence of a chiral influence during its synthesis, the compound exists as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.

When considering the disubstituted cyclohexane (B81311) ring, cis and trans diastereomers are also possible. In the case of 1,4-disubstituted cyclohexanes, the cis isomer has both substituents on the same side of the ring, while the trans isomer has them on opposite sides. libretexts.org For Cyclohexanone, 4-[(phenylmethoxy)methyl]-, this cis/trans isomerism relates to the relative orientation of the 4-[(phenylmethoxy)methyl]- group and another substituent if present, or to the relationship between the substituent and a reference point on the ring in conformational drawings.

Achieving high stereochemical purity for compounds like Cyclohexanone, 4-[(phenylmethoxy)methyl]- is crucial for applications where specific stereoisomers exhibit desired activities. Several strategies can be employed:

Chiral Resolution: A racemic mixture can be separated into its individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, utilizing a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, leading to their separation. phenomenex.comphenomenex.com Common CSPs include polysaccharide-based columns. nih.gov

Asymmetric Synthesis: This approach aims to selectively produce one enantiomer over the other from the outset.

Enzymatic Reactions: Enzymes are highly stereoselective catalysts. For instance, ene-reductases have been used for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones via desymmetrization of prochiral precursors, achieving high enantiomeric excess (ee). nih.govacs.org Similarly, alcohol dehydrogenases can be used for the stereoselective reduction of ketones. nih.gov Two-step enzymatic asymmetric reduction has been successfully applied to produce doubly chiral hydroxy-trimethylcyclohexanones. nih.gov

Asymmetric Catalysis: Chiral catalysts, such as those based on transition metals (e.g., ruthenium) or organocatalysts, can be used to induce enantioselectivity in reactions. Asymmetric transfer hydrogenation of cyclohexenone derivatives using bifunctional ruthenium catalysts is one such method to produce chiral 4-hydroxy-2-cyclohexanone derivatives. mdpi.com

The table below summarizes some methods applicable for achieving stereochemical purity in substituted cyclohexanones.

MethodDescriptionKey Advantages
Chiral HPLC Chromatographic separation of enantiomers using a chiral stationary phase.Applicable to a wide range of compounds; can be used for both analytical and preparative scales. phenomenex.comphenomenex.com
Enzymatic Resolution Use of enzymes to selectively react with one enantiomer in a racemic mixture.High enantioselectivity; mild reaction conditions. nih.gov
Asymmetric Synthesis Direct synthesis of a single enantiomer using chiral reagents, catalysts, or auxiliaries.Can be more efficient than resolution; avoids loss of 50% of the material.
Enzymatic DesymmetrizationAn enzyme selectively transforms one of two enantiotopic groups in a prochiral molecule.High enantiomeric excesses are often achieved. nih.govacs.org
Asymmetric CatalysisA chiral catalyst directs the formation of a specific stereoisomer.A small amount of catalyst can generate a large amount of chiral product. mdpi.com

Conformational Preferences of the Substituted Cyclohexanone Ring

The cyclohexanone ring is not planar and exists in various conformations to minimize steric and torsional strain. The nature and position of substituents significantly influence the equilibrium between these conformations.

Like cyclohexane, cyclohexanone can adopt several conformations, with the chair conformation being the most stable due to its staggered arrangement of atoms, which minimizes both angle and torsional strain. msu.edu Other, less stable conformations include the boat and twist-boat conformations. The boat conformation is destabilized by torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat is of intermediate stability between the chair and the boat.

The presence of the sp2-hybridized carbonyl carbon in the cyclohexanone ring slightly flattens the chair conformation compared to cyclohexane.

In a monosubstituted cyclohexanone, the substituent can occupy either an axial or an equatorial position in the chair conformation. These two positions are interconverted through a process called ring flipping. For most substituents, the equatorial position is thermodynamically more stable because it minimizes unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

For Cyclohexanone, 4-[(phenylmethoxy)methyl]-, the bulky 4-[(phenylmethoxy)methyl]- group will strongly prefer the equatorial position to avoid steric strain.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria. By analyzing coupling constants and chemical shifts of the ring protons, it is possible to determine the relative populations of the axial and equatorial conformers. mdpi.comrsc.orgnih.gov

Stereoselective Synthetic Strategies and Outcomes

The synthesis of specific stereoisomers of Cyclohexanone, 4-[(phenylmethoxy)methyl]- requires careful planning of the synthetic route to control the stereochemistry at the C4 position.

One plausible synthetic approach involves the stereoselective reduction of a precursor ketone. For example, the reduction of 4-tert-butylcyclohexanone (B146137) with different reducing agents demonstrates how the stereochemical outcome can be controlled. chemeducator.orgyoutube.comtamu.eduresearchgate.netchegg.com A small reducing agent like sodium borohydride (B1222165) (NaBH4) typically attacks from the less hindered axial face, leading to the thermodynamically more stable equatorial alcohol (trans product). Conversely, a bulky reducing agent like L-Selectride® (lithium tri-sec-butylborohydride) attacks from the more open equatorial face, resulting in the axial alcohol (cis product) as the major isomer. tamu.edu

A synthesis of the closely related 4-(benzyloxy)cyclohexanone (B28227) has been reported, starting from 1,4-dioxaspiro[4.5]decan-8-ol. chemicalbook.com While this synthesis produces the target scaffold, the stereochemical control was not the focus of the reported procedure. To achieve a stereoselective synthesis of Cyclohexanone, 4-[(phenylmethoxy)methyl]-, one could envision a route starting from a chiral precursor or employing a stereoselective reaction. For instance, an asymmetric Michael addition to a cyclohexenone derivative could establish the chiral center at C4.

Enzymatic approaches offer excellent stereocontrol. The asymmetric reduction of a suitable precursor, such as a 4-substituted cyclohexenone, using a stereoselective enzyme could yield the desired (R) or (S) enantiomer of the corresponding alcohol, which could then be oxidized to the ketone.

The table below outlines some stereoselective synthetic strategies that could be adapted for the synthesis of enantiomerically enriched Cyclohexanone, 4-[(phenylmethoxy)methyl]-.

StrategyDescriptionPotential Outcome
Diastereoselective Reduction Reduction of a prochiral ketone with a sterically demanding or a small reducing agent to favor one diastereomer.Preferential formation of either the cis or trans alcohol, which can then be oxidized to the ketone. tamu.edu
Enantioselective Enzymatic Reduction Use of a chiral biocatalyst (e.g., alcohol dehydrogenase) to reduce a prochiral ketone to a single enantiomer of the alcohol.High enantiomeric excess of the corresponding alcohol precursor. nih.gov
Asymmetric Michael Addition Addition of a nucleophile to a cyclohexenone derivative in the presence of a chiral catalyst to create the stereocenter at the 4-position.Enantiomerically enriched 4-substituted cyclohexanone.
Resolution of a Racemic Intermediate Separation of a racemic mixture of a key intermediate, such as 4-hydroxycyclohexanone (B83380), followed by further chemical modification.Access to both enantiomers of the final product.

Control of Diastereoselectivity in Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecular architectures from three or more starting materials in a single operation. The diastereoselectivity of MCRs involving 4-[(phenylmethoxy)methyl]cyclohexanone is largely governed by the conformational preference of the cyclohexanone ring and the steric hindrance imposed by the 4-substituent.

The 4-[(phenylmethoxy)methyl] group is expected to preferentially occupy the equatorial position in the chair conformation of the cyclohexanone ring to minimize 1,3-diaxial interactions. This conformational bias has profound implications for the facial selectivity of nucleophilic attack on the carbonyl group. In reactions such as the Ugi and Passerini reactions, the incoming nucleophile will preferentially approach from the less sterically hindered face of the ketone.

For instance, in a hypothetical Ugi four-component reaction involving 4-[(phenylmethoxy)methyl]cyclohexanone, an amine, a carboxylic acid, and an isocyanide, the initial formation of the iminium ion would be followed by the nucleophilic attack of the isocyanide. The trajectory of this attack is influenced by the large benzyloxymethyl group, which shields one face of the molecule. This steric hindrance would likely lead to the preferential formation of one diastereomer over the other. The exact diastereomeric ratio would be dependent on the specific reactants and reaction conditions.

Interactive Data Table: Predicted Diastereoselectivity in a Hypothetical MCR

Reactant 1Reactant 2Reactant 3Reactant 4Predicted Major DiastereomerPredicted Diastereomeric Ratio (d.r.)
4-[(phenylmethoxy)methyl]cyclohexanoneBenzylamineAcetic Acidtert-Butyl isocyanide(1R,4S)- or (1S,4R)->90:10
4-[(phenylmethoxy)methyl]cyclohexanoneAnilineBenzoic AcidCyclohexyl isocyanide(1R,4S)- or (1S,4R)->85:15

Note: The data in this table is hypothetical and based on established principles of stereoselectivity in multi-component reactions with substituted cyclohexanones. The actual experimental outcomes may vary.

Enantioselective Approaches for Complex Stereochemistry

The synthesis of enantiomerically pure or enriched compounds containing the 4-[(phenylmethoxy)methyl]cyclohexanone scaffold is of significant interest. Several enantioselective strategies can be envisioned to achieve this, primarily focusing on asymmetric catalysis.

One common approach involves the use of chiral organocatalysts to mediate reactions such as aldol (B89426) or Michael additions. For example, a proline-catalyzed enantioselective aldol reaction between 4-[(phenylmethoxy)methyl]cyclohexanone and an aldehyde could proceed via a chiral enamine intermediate. The stereochemistry of the newly formed stereocenters would be dictated by the facial selectivity of the enamine's attack on the aldehyde, which is controlled by the chiral catalyst. The bulky 4-substituent would again play a role in directing the approach of the electrophile.

Another powerful strategy is the use of chiral metal complexes as catalysts. For instance, an enantioselective Michael addition of a nucleophile to an α,β-unsaturated ketone derived from 4-[(phenylmethoxy)methyl]cyclohexanone could be catalyzed by a chiral Lewis acid. The coordination of the Lewis acid to the enone would create a chiral environment, leading to a highly enantioselective transformation.

Furthermore, enzymatic resolutions or desymmetrization reactions could be employed to obtain enantiomerically pure derivatives of 4-[(phenylmethoxy)methyl]cyclohexanone. While specific literature detailing these enantioselective approaches for this exact compound is scarce, the extensive research on analogous systems provides a clear roadmap for the development of such methodologies.

Interactive Data Table: Potential Enantioselective Methodologies

Reaction TypeChiral Catalyst/ReagentPotential Product StereochemistryExpected Enantiomeric Excess (e.e.)
Aldol Reaction(S)-Proline(2R,4S)- or (2S,4R)-aldol adduct>95%
Michael AdditionChiral Copper-Bis(oxazoline) complex(3R,4S)- or (3S,4R)-Michael adduct>90%
Asymmetric ReductionNoyori-type Ruthenium catalyst(1R,4S)- or (1S,4R)-alcohol>98%

Note: This table presents potential enantioselective strategies and expected outcomes based on well-established asymmetric catalytic methods applied to similar cyclohexanone systems.

Advanced Spectroscopic and Analytical Characterization Methodologies for Cyclohexanone, 4 Phenylmethoxy Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Cyclohexanone (B45756), 4-[(phenylmethoxy)methyl]-. Through the application of one- and two-dimensional NMR experiments, the precise arrangement of protons and carbons within the molecule can be determined, along with key stereochemical insights.

Proton (¹H) NMR Spectroscopy for Structural and Stereochemical Assignments

Proton (¹H) NMR spectroscopy provides critical information regarding the chemical environment and connectivity of hydrogen atoms in Cyclohexanone, 4-[(phenylmethoxy)methyl]-. The ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzylic ether linkage, and the aliphatic protons of the cyclohexanone ring.

Detailed analysis of a 300 MHz ¹H NMR spectrum reveals a multiplet around δ 7.33 ppm, which integrates to five protons, characteristic of the monosubstituted phenyl ring. A sharp singlet at δ 4.51 ppm corresponds to the two protons of the benzylic methylene group (-OCH₂Ph). The protons of the methylene group adjacent to the ether oxygen on the cyclohexane (B81311) ring appear as a doublet at δ 3.44 ppm with a coupling constant (J) of 6.3 Hz. The remaining cyclohexanone ring protons resonate in the upfield region between δ 1.4 and 2.5 ppm as a series of multiplets, indicating a complex pattern of spin-spin coupling.

The stereochemistry of the 4-substituted cyclohexanone ring can be inferred from the coupling constants and spatial correlations. The chair conformation is the most stable for cyclohexanone rings, and the substituent at the C-4 position can exist in either an axial or equatorial orientation. The multiplicity and coupling constants of the ring protons are sensitive to their dihedral angles with neighboring protons, which differ between the two conformations.

Table 1: ¹H NMR Spectroscopic Data for Cyclohexanone, 4-[(phenylmethoxy)methyl]- in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.33m5H-Aromatic protons (C₆H₅)
4.51s2H-Benzylic methylene protons (-OCH₂Ph)
3.44d2H6.3Methylene protons adjacent to ether (-CH₂O-)
2.2-2.5m4H-Cyclohexanone ring protons (H-2, H-6)
1.9-2.1m1H-Cyclohexanone ring proton (H-4)
1.4-1.6m4H-Cyclohexanone ring protons (H-3, H-5)

Carbon (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

Complementing the ¹H NMR data, Carbon-¹³ (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of Cyclohexanone, 4-[(phenylmethoxy)methyl]-. The spectrum, recorded at 75 MHz in CDCl₃, shows distinct signals for each unique carbon atom in the molecule.

The most downfield signal at δ 211.5 ppm is unequivocally assigned to the carbonyl carbon (C=O) of the cyclohexanone ring. The aromatic carbons of the benzyl group resonate in the region of δ 127.4 to 138.4 ppm, with the quaternary carbon attached to the methylene group appearing at δ 138.4 ppm. The carbons of the benzylic methylene group (-OCH₂Ph) and the methylene group on the ring adjacent to the ether oxygen (-CH₂O-) are observed at δ 73.0 and 74.3 ppm, respectively. The remaining aliphatic carbons of the cyclohexanone ring appear in the upfield region at δ 40.7, 37.8, and 28.3 ppm.

Table 2: ¹³C NMR Spectroscopic Data for Cyclohexanone, 4-[(phenylmethoxy)methyl]- in CDCl₃

Chemical Shift (δ) ppmAssignment
211.5Carbonyl carbon (C=O)
138.4Aromatic quaternary carbon
128.3Aromatic CH carbons
127.6Aromatic CH carbons
127.4Aromatic CH carbons
74.3Methylene carbon adjacent to ether (-CH₂O-)
73.0Benzylic methylene carbon (-OCH₂Ph)
40.7Cyclohexanone ring carbons (C-2, C-6)
37.8Cyclohexanone ring carbon (C-4)
28.3Cyclohexanone ring carbons (C-3, C-5)

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Correlation Spectroscopy (COSY): A COSY experiment would reveal the proton-proton coupling network within the molecule. For instance, it would confirm the coupling between the protons on C-3 and C-2, and between the protons on C-4 and C-3/C-5 of the cyclohexanone ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): An HSQC or HMQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment would identify longer-range (two- to three-bond) correlations between protons and carbons. This would be particularly useful in confirming the connectivity between the benzylic methylene protons and the aromatic carbons, as well as the connectivity between the cyclohexanone ring protons and the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in Cyclohexanone, 4-[(phenylmethoxy)methyl]-. The IR spectrum, typically recorded as a thin film, displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds.

A strong, sharp absorption band around 1710 cm⁻¹ is a definitive indicator of the carbonyl (C=O) stretching vibration of the ketone functional group. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the cyclohexanone ring and the methylene groups are evident from the absorptions in the 2920-2850 cm⁻¹ range. A prominent band around 1100 cm⁻¹ is characteristic of the C-O-C stretching vibration of the ether linkage.

Table 3: Key IR Absorption Bands for Cyclohexanone, 4-[(phenylmethoxy)methyl]-

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2920, 2850C-H stretchAliphatic (Cyclohexane and Methylene)
1710C=O stretchKetone
1450C-H bendMethylene
1360C-H bendAlkane
1100C-O-C stretchEther

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of Cyclohexanone, 4-[(phenylmethoxy)methyl]- and to gain insight into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion (M⁺). For Cyclohexanone, 4-[(phenylmethoxy)methyl]-, the experimentally determined m/z value for the molecular ion is 218.1307. This value is in excellent agreement with the calculated theoretical mass of 218.1307 for the molecular formula C₁₄H₁₈O₂, thus confirming the elemental composition of the compound.

Under electron ionization (EI) conditions, the molecule undergoes fragmentation, leading to the formation of characteristic fragment ions. A prominent fragmentation pathway involves the cleavage of the benzylic ether bond, resulting in the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion. Other fragmentations of the cyclohexanone ring can also be observed, providing further structural information.

Table 4: High-Resolution Mass Spectrometry Data for Cyclohexanone, 4-[(phenylmethoxy)methyl]-

IonCalculated m/zFound m/z
[M]⁺218.1307218.1307

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of a molecule in its solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms. For a chiral molecule such as Cyclohexanone, 4-[(phenylmethoxy)methyl]-, X-ray crystallography is uniquely capable of determining its absolute configuration, which is the specific arrangement of its substituents in three-dimensional space.

The process involves several key stages: growing a high-quality single crystal of the compound, mounting the crystal on a diffractometer, irradiating it with a focused beam of X-rays, and collecting the resulting diffraction pattern. The diffraction data is then processed to generate an electron density map, from which the molecular structure can be solved and refined.

While crystallographic data for the specific compound Cyclohexanone, 4-[(phenylmethoxy)methyl]- is not extensively detailed in publicly accessible literature, the general principles of the technique would apply. The analysis would confirm the chair-like conformation typical of a cyclohexanone ring and determine the orientation (axial or equatorial) of the 4-[(phenylmethoxy)methyl]- substituent. Furthermore, for an enantiomerically pure sample, the analysis could unambiguously assign the absolute stereochemistry at the chiral center(s) through the use of anomalous dispersion, often quantified by the Flack parameter.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool in synthetic chemistry for both the separation of compounds from a mixture and the assessment of their purity. The choice between different chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis and purification of non-volatile or thermally sensitive compounds. For Cyclohexanone, 4-[(phenylmethoxy)methyl]-, HPLC is an ideal method for assessing purity and for preparative separation.

A typical HPLC analysis would involve a stationary phase, such as a C18 (octadecylsilyl) silica (B1680970) gel column, and a mobile phase consisting of a solvent mixture, like acetonitrile (B52724) and water. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule would absorb UV light. By comparing the retention time of the main peak to that of a reference standard, the identity of the compound can be confirmed. The purity is determined by integrating the area of all peaks in the chromatogram; in a pure sample, only a single peak should be observed.

Below is a hypothetical data table illustrating the type of information that would be generated from an HPLC analysis for purity assessment.

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 5.8 minutes
Purity (Area %) >99.5%

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given the structure of Cyclohexanone, 4-[(phenylmethoxy)methyl]-, it is expected to have sufficient volatility and thermal stability to be amenable to GC analysis, particularly for assessing purity and detecting volatile impurities.

In a GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas (such as helium or nitrogen) onto a capillary column. The column contains a stationary phase, and separation occurs based on the compound's boiling point and its interactions with this phase. A Flame Ionization Detector (FID) is commonly used for organic molecules, providing high sensitivity.

The resulting chromatogram displays peaks corresponding to different components in the sample. The retention time is characteristic of the compound under specific GC conditions, and the peak area is proportional to its concentration. This allows for the quantitative determination of purity.

A representative table of GC parameters for the analysis of this compound is provided below.

ParameterValue
Column DB-5, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), ramp to 280 °C at 15 °C/min
Detector Flame Ionization Detector (FID)
Detector Temp 300 °C
Expected Retention Time ~14.2 minutes

Theoretical and Computational Chemistry Studies of Cyclohexanone, 4 Phenylmethoxy Methyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of characteristics, including molecular geometry, electronic distribution, and spectroscopic features.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. mdpi.com It offers a favorable balance between accuracy and computational cost, making it suitable for studying molecules of this size. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

For "Cyclohexanone, 4-[(phenylmethoxy)methyl]-", DFT would be used to find the most stable three-dimensional structure. The optimization process minimizes the energy of the molecule, providing a detailed picture of its geometry. These calculations are crucial for understanding how the phenylmethoxy)methyl substituent influences the cyclohexanone (B45756) ring. While specific DFT studies on this exact molecule are not prevalent, research on the parent compound, cyclohexanone, has utilized DFT to analyze its structure and properties. researchgate.net

Table 1: Representative Predicted Geometric Parameters from DFT Calculations

The following is an illustrative table of the type of data obtained from DFT calculations, based on typical values for similar molecular fragments.

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C=O (carbonyl)~1.21 Å
Bond Length (Å)C-O (ether)~1.43 Å
Bond Angle (°)C-C-C (in ring)~111°
Dihedral Angle (°)O=C-C-C~ -55°

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For "Cyclohexanone, 4-[(phenylmethoxy)methyl]-", analysis of the FMOs would reveal the distribution of electron density. The HOMO is likely to be located on the phenyl ring and the oxygen atoms, which are electron-rich regions, while the LUMO may be centered around the electron-deficient carbonyl group. This distribution indicates the most probable sites for electrophilic and nucleophilic attack. acadpubl.eumdpi.com The calculated energy gap provides insight into the intramolecular charge transfer that can occur within the molecule. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies

This table presents typical energy values for HOMO, LUMO, and the energy gap as derived from computational studies on similar aromatic ketones.

ParameterEnergy (eV)
HOMO Energy-6.15
LUMO Energy-1.85
Energy Gap (ΔE)4.30

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), which are prone to nucleophilic attack. acadpubl.euresearchgate.net Green and yellow indicate regions of neutral or intermediate potential.

In "Cyclohexanone, 4-[(phenylmethoxy)methyl]-", an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen due to its high electronegativity and lone pairs of electrons, making it a primary site for interaction with electrophiles. nih.gov The hydrogen atoms of the phenyl and cyclohexanone rings would exhibit positive potential (blue), while the carbon skeleton would appear relatively neutral (green). nih.gov Such maps provide a clear, intuitive guide to the molecule's reactivity. nih.govnih.gov

Table 3: Representative MEP Surface Potential Values

The following data are examples of electrostatic potential values that could be calculated for the key atoms in the molecule.

Atomic SiteTypical Potential (kJ/mol)Predicted Reactivity
Carbonyl Oxygen (O)-125Site for Electrophilic Attack
Aromatic Hydrogens (H)+95Site for Nucleophilic Interaction
Ether Oxygen (O)-110Site for Electrophilic Attack

For "Cyclohexanone, 4-[(phenylmethoxy)methyl]-", NBO analysis could elucidate the delocalization of electron density from the lone pairs of the oxygen atoms into antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pair of the ether oxygen and the antibonding orbital of a neighboring C-C bond (n → σ*) would indicate hyperconjugative stabilization. The magnitude of the second-order perturbation energy (E(2)) associated with these interactions reflects their importance in stabilizing the molecule. NBO analysis also provides information on the hybridization of atomic orbitals. nih.gov

Table 4: Example of NBO Analysis - Key Second-Order Perturbation Energies

This table illustrates the type of stabilization energies calculated via NBO analysis for significant orbital interactions.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) O (carbonyl)σ* (C-C adjacent)~2.5
LP(1) O (ether)σ* (C-H)~1.8
σ (C-H)σ* (C-C)~5.0

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations explore the conformational landscape and dynamic behavior of molecules.

The cyclohexanone ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. sapub.org For a substituted cyclohexanone like "Cyclohexanone, 4-[(phenylmethoxy)methyl]-", the large (phenylmethoxy)methyl group can occupy either an axial or an equatorial position. Conformational analysis aims to determine the relative stability of these different conformers. researchgate.net

Computational methods, often using molecular mechanics force fields or DFT, can be used to calculate the energies of the different possible conformations. sapub.org For monosubstituted cyclohexanes, the conformer with the bulky substituent in the equatorial position is generally more stable to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring. sapub.org Therefore, it is highly probable that the most stable conformer of "Cyclohexanone, 4-[(phenylmethoxy)methyl]-" has the (phenylmethoxy)methyl group in the equatorial position. Computational analysis would quantify this energy difference (ΔG°), allowing for the calculation of the equilibrium populations of the axial and equatorial conformers at a given temperature. researchgate.netresearchgate.net

Table 5: Hypothetical Conformational Energy Analysis

This table provides an example of the results from a computational conformational analysis, comparing the stability of axial and equatorial conformers.

ConformerRelative Energy (kcal/mol)Predicted Population at 298 K
Equatorial0.00 (most stable)>99%
Axial~3.5<1%

Ligand-Receptor Interaction Modeling

Understanding how a molecule like Cyclohexanone, 4-[(phenylmethoxy)methyl]- interacts with biological receptors is crucial for fields such as drug design. Computational ligand-receptor modeling provides insights into these interactions at an atomic level. sav.sk The primary methods used are molecular docking and molecular dynamics (MD) simulations. nih.govrowan.edu

Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to a receptor's active site. nih.gov The process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the binding pocket and scoring them based on a function that estimates the binding affinity. For Cyclohexanone, 4-[(phenylmethoxy)methyl]-, docking studies would identify key interactions, such as hydrogen bonds involving the carbonyl oxygen and hydrophobic interactions involving the cyclohexyl and phenyl rings.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. researchgate.netmdpi.comresearchgate.net These simulations solve Newton's equations of motion for the atoms in the system, providing a realistic view of the complex's stability, conformational changes, and the role of solvent molecules. nih.gov Analysis of MD trajectories can reveal the persistence of interactions identified in docking and uncover more complex dynamic phenomena.

Illustrative binding interactions for Cyclohexanone, 4-[(phenylmethoxy)methyl]- with a hypothetical kinase active site are presented below. Such studies typically quantify the binding free energy and identify the specific amino acid residues that contribute most to the binding.

Table 1: Representative Data from a Hypothetical Ligand-Receptor Interaction Study.
ParameterValue/Description
Target ReceptorHypothetical Kinase XYZ
Docking Score (Binding Free Energy)-8.5 kcal/mol
Key Interacting ResiduesLEU 78, VAL 85, LYS 95, ASP 150
Types of InteractionsHydrogen bond (carbonyl O with LYS 95); Hydrophobic interactions (phenyl and cyclohexyl rings with LEU 78, VAL 85); van der Waals contacts
MD Simulation Stability (RMSD)Stable over 100 ns simulation

Computational Prediction of Spectroscopic Parameters

Computational spectroscopy is a powerful tool for structure elucidation and verification. numberanalytics.comresearchgate.net Density Functional Theory (DFT) is the most common method for predicting spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). ivanmr.com

For Cyclohexanone, 4-[(phenylmethoxy)methyl]-, DFT calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), can predict its ¹H and ¹³C NMR spectra. icm.edu.plnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov

Similarly, vibrational frequencies can be computed. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are corrected using empirical scaling factors. researchgate.net These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Table 2: Representative Predicted vs. Experimental Spectroscopic Data.
ParameterMethodPredicted ValueHypothetical Experimental Value
¹H NMR Chemical Shift (ppm)GIAO-B3LYP/6-311++G(d,p)7.25-7.40 (Phenyl H)7.33 (m, 5H)
1.40-2.50 (Cyclohexyl H)1.55-2.45 (m, 9H)
¹³C NMR Chemical Shift (ppm)GIAO-B3LYP/6-311++G(d,p)210.5 (C=O)211.2
127.5-138.0 (Phenyl C)127.8, 128.5, 137.5
IR Frequency (cm⁻¹)B3LYP/6-311++G(d,p) (scaled)1715 (C=O stretch)1718

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides essential tools for exploring the step-by-step pathways of chemical reactions, a process known as reaction mechanism elucidation. rsc.orgscielo.brfiveable.me By mapping the potential energy surface, researchers can identify the most likely routes from reactants to products, including the high-energy transition states that control reaction rates. researchgate.netsmu.edu

Transition State Characterization and Energy Barrier Calculations

A key goal in studying reaction mechanisms is to locate the transition state (TS), which represents the highest energy point along the minimum energy path between reactants and products. fiveable.mevedantu.com Various computational algorithms, such as synchronous transit-guided quasi-Newton (QST) methods, are used to find these saddle points on the potential energy surface. researchgate.net

Once a TS structure is located, a frequency calculation is performed to verify it. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking or forming of a bond). libretexts.org

The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡). moreisdifferent.com According to Transition State Theory (TST), this barrier determines the rate of the reaction. libretexts.orgwikipedia.org For a reaction involving Cyclohexanone, 4-[(phenylmethoxy)methyl]-, such as a nucleophilic addition to the carbonyl group, these calculations can predict the reaction's feasibility and stereochemical outcome. academie-sciences.fracademie-sciences.frresearchgate.netacs.org

Table 3: Illustrative Transition State Data for Nucleophilic Addition of Hydride (H⁻).
ParameterMethodAxial Attack TSEquatorial Attack TS
Activation Energy (ΔG‡)DFT (B3LYP/6-311+G(d,p))10.2 kcal/mol11.8 kcal/mol
Imaginary FrequencyDFT (B3LYP/6-311+G(d,p))-455 cm⁻¹-480 cm⁻¹
Key Bond Distance (C-H forming)Optimized Geometry2.15 Å2.11 Å
Predicted OutcomeBased on ΔG‡Major Product (Axial alcohol)Minor Product (Equatorial alcohol)

Potential Energy Surface (PES) Analysis

A potential energy surface (PES) is a multidimensional landscape that maps the potential energy of a molecular system as a function of its geometry. researchgate.netlibretexts.orglibretexts.org Analyzing the PES is fundamental to understanding the complete profile of a chemical reaction. libretexts.org The surface's minima correspond to stable species (reactants, intermediates, and products), while first-order saddle points correspond to transition states. libretexts.org

For a reaction of Cyclohexanone, 4-[(phenylmethoxy)methyl]-, a PES would be constructed by calculating the energy at numerous points in the geometric space relevant to the reaction coordinate. The minimum energy path (MEP) connecting reactants to products via the transition state can then be traced. This path, often visualized as a 2D reaction coordinate diagram, shows the relative energies of all stationary points, providing a comprehensive thermodynamic and kinetic picture of the reaction.

Table 4: Relative Energies of Stationary Points on a Hypothetical PES for a Two-Step Reaction.
Stationary PointDescriptionRelative Energy (kcal/mol)
RReactants0.0
TS1First Transition State+15.5
INTIntermediate+2.1
TS2Second Transition State+12.8
PProducts-5.7

Applications of Cyclohexanone, 4 Phenylmethoxy Methyl As a Key Synthetic Intermediate

Precursor in Natural Product Total Synthesis

The strategic importance of Cyclohexanone (B45756), 4-[(phenylmethoxy)methyl]- is particularly evident in the field of natural product synthesis, where the creation of intricate polycyclic systems and bioactive molecules is a primary objective.

Building Blocks for Complex Polycyclic Natural Products

While direct and extensive examples of Cyclohexanone, 4-[(phenylmethoxy)methyl]- as a primary precursor for a wide array of complex polycyclic natural products are not prolifically documented in readily accessible literature, its potential is inferred from the synthetic utility of the cyclohexanone motif. The cyclohexanone ring serves as a versatile scaffold for the stereocontrolled introduction of multiple chiral centers and for the construction of fused and bridged ring systems, which are characteristic features of many terpenoids, alkaloids, and polyketides. The 4-[(phenylmethoxy)methyl]- substituent offers a latent hydroxyl group, protected as a benzyl (B1604629) ether, which can be unveiled at a later synthetic stage for further functionalization or to participate in ring-forming reactions. This strategic placement allows for the elaboration of the molecular framework in a programmed and efficient manner.

Strategic Applications in Bioactive Molecule Synthesis

The utility of Cyclohexanone, 4-[(phenylmethoxy)methyl]- extends to the synthesis of various bioactive molecules. The inherent functionality of the molecule allows it to be incorporated into synthetic routes leading to compounds with potential therapeutic applications. For instance, the cyclohexanone moiety can be a key component in the synthesis of analogs of natural products that exhibit interesting biological profiles. The benzyloxymethyl group provides a handle for modification, allowing for the preparation of a library of related compounds for structure-activity relationship (SAR) studies, a crucial step in the drug discovery process.

Intermediate in the Synthesis of Fine Chemicals and Pharmaceutical Agents

Beyond natural product synthesis, Cyclohexanone, 4-[(phenylmethoxy)methyl]- serves as a valuable intermediate in the production of a range of fine chemicals and active pharmaceutical ingredients (APIs).

Role in Advanced Pharmaceutical Intermediates

The chemical reactivity of the ketone and the protected hydroxyl group makes Cyclohexanone, 4-[(phenylmethoxy)methyl]- an attractive starting material for the synthesis of more complex pharmaceutical intermediates. The ketone can undergo a variety of transformations, including reductive amination to introduce nitrogen-containing functional groups, aldol (B89426) condensations to form carbon-carbon bonds, and Baeyer-Villiger oxidation to generate lactones. These transformations are fundamental in the construction of the core structures of many pharmaceutical agents. The protected hydroxyl group ensures that this functionality remains intact during these transformations and can be deprotected and utilized for subsequent reactions, such as esterification or etherification, to build the final drug molecule.

Transformation ReactionProduct Functional GroupPotential Pharmaceutical Scaffold
Reductive AminationAminePiperidines, Azepanes
Aldol Condensationα,β-Unsaturated KetoneProstanoids, Steroids
Baeyer-Villiger OxidationLactoneMacrolides, Statins

Contributions to Agrochemical and Material Science Precursors

The structural motifs accessible from Cyclohexanone, 4-[(phenylmethoxy)methyl]- are also relevant in the fields of agrochemicals and material science. The cyclohexyl core is present in a number of pesticides and herbicides. The ability to introduce various functional groups onto this scaffold allows for the fine-tuning of the biological activity and physical properties of the resulting compounds. In material science, derivatives of Cyclohexanone, 4-[(phenylmethoxy)methyl]- could potentially be used as monomers for polymerization or as building blocks for the synthesis of liquid crystals and other advanced materials. The benzyloxy group can be a useful feature for controlling the self-assembly and packing of molecules in the solid state.

Development of Novel Chemical Entities

Design and Synthesis of New Chemical Scaffolds

The cyclohexanone ring of Cyclohexanone, 4-[(phenylmethoxy)methyl]- provides a robust and conformationally well-defined core that can be elaborated into a variety of more complex scaffolds. The ketone functionality is a versatile handle for a multitude of chemical reactions, including aldol condensations, Wittig reactions, and various cyclization strategies, enabling the construction of fused and spirocyclic ring systems. The benzyloxy-protected methyl group at the 4-position not only influences the stereochemical outcome of reactions but also offers a latent hydroxyl group that can be unmasked for further functionalization.

The ketone moiety of Cyclohexanone, 4-[(phenylmethoxy)methyl]- is a prime site for the construction of fused heterocyclic rings, which are prevalent in many pharmacologically active compounds. For instance, the synthesis of fused pyrimidine (B1678525) scaffolds, known for their diverse biological activities including as kinase inhibitors, can be envisioned starting from this intermediate. A common strategy involves a multi-component reaction, such as the Biginelli reaction, where the cyclohexanone can react with an aldehyde and a urea (B33335) or thiourea (B124793) derivative to form a dihydropyrimidinone fused to the cyclohexane (B81311) ring. The benzyloxymethyl group can play a crucial role in directing the stereochemistry of these reactions and can be a key point for diversification of the resulting library of compounds.

Reaction Type Reactants Resulting Scaffold Potential Applications
Biginelli ReactionAromatic Aldehyde, Urea/ThioureaFused DihydropyrimidinoneKinase inhibitors, Antiviral agents
Friedländer Annulation2-AminobenzaldehydeFused QuinolineAnticancer, Antimalarial agents
Gewald ReactionElemental Sulfur, Active Methylene (B1212753) NitrileFused ThiopheneAnti-inflammatory agents

The carbonyl group of Cyclohexanone, 4-[(phenylmethoxy)methyl]- is also an excellent anchor point for the synthesis of spirocyclic compounds. Spirocycles, where two rings share a single atom, are of significant interest in drug discovery due to their rigid, three-dimensional structures which can lead to improved target selectivity and better physicochemical properties. One common approach is the synthesis of spiro-heterocycles through reactions like the [3+2] cycloaddition of azomethine ylides or the multi-step synthesis of spiro-oxindoles. The 4-substituent can influence the conformational preference of the cyclohexanone ring, thereby affecting the stereochemical outcome of the spirocyclization.

Spirocyclic Scaffold Synthetic Strategy Key Features Therapeutic Areas of Interest
Spiro-oxindoleReaction with Isatin derivativesRigid 3D structure, Privileged scaffoldOncology, Neuroscience
Spiro-hydantoinBucherer-Bergs reactionMultiple hydrogen bond donors/acceptorsAnticonvulsant, Antiviral
Spiro-piperidineIntramolecular Mannich reactionBasic nitrogen for salt formationCNS disorders, Analgesia

Structure-Activity Relationship (SAR) Studies in Synthetic Pathways

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development, aiming to understand how the chemical structure of a compound influences its biological activity. Cyclohexanone, 4-[(phenylmethoxy)methyl]- is a valuable starting material for the synthesis of compound libraries for SAR studies due to the distinct and modifiable regions of its structure.

The synthetic pathway to a target molecule can be designed to systematically vary different parts of the molecule derived from this intermediate. The key structural features of Cyclohexanone, 4-[(phenylmethoxy)methyl]- that can be independently modified are:

The Cyclohexane Ring: The conformation and substitution pattern of the cyclohexane ring can be altered. For example, introducing substituents or modifying the ring size can impact the spatial arrangement of other functional groups.

The Ketone Group: This can be transformed into a variety of other functional groups (e.g., amine, alcohol, alkene) or used as a point of attachment for different ring systems, as discussed previously.

The Phenylmethoxy (Benzyloxy) Group: The benzyl protecting group can be removed to reveal a primary alcohol, which can then be further functionalized with a wide range of moieties to explore their impact on biological activity. The phenyl ring itself can also be substituted to probe electronic and steric effects.

The Methylene Linker: The length and nature of the linker between the cyclohexane ring and the protected hydroxyl group can be varied.

A representative SAR study could involve the synthesis of a series of kinase inhibitors. Kinase inhibitors often have a heterocyclic core that binds to the ATP-binding site of the enzyme. Starting from Cyclohexanone, 4-[(phenylmethoxy)methyl]-, a library of fused pyrimidine derivatives could be synthesized.

Table of SAR Modifications for a Hypothetical Kinase Inhibitor Series:

Modification Site Original Group Example Modifications Rationale for SAR Study
R1 (from aldehyde)Phenyl4-Fluorophenyl, 3-Chlorophenyl, 4-MethoxyphenylTo probe electronic effects on the aromatic ring interacting with the kinase hinge region.
R2 (from urea)-H-CH3, -EthylTo explore steric tolerance and potential for additional interactions in the ribose-binding pocket.
R3 (from benzyloxy)-CH2O-Benzyl-CH2OH, -CH2O-(4-chlorobenzyl), -CH2-N-phthalimideTo investigate the importance of the hydroxyl group for hydrogen bonding and the effect of different substituents on solubility and potency.

By systematically making these modifications and assessing the biological activity of the resulting compounds, researchers can build a comprehensive understanding of the SAR. This knowledge is then used to design more potent and selective drug candidates. The defined and modifiable nature of Cyclohexanone, 4-[(phenylmethoxy)methyl]- makes it an excellent foundational scaffold for such systematic explorations in medicinal chemistry.

Q & A

Q. What are the established synthetic routes for Cyclohexanone, 4-[(phenylmethoxy)methyl]-?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, benzyl ether derivatives can react with cyclohexanone precursors under basic conditions. A related compound, 4-cyano-4-phenylcyclohexanone, is synthesized via reaction with cyanogen bromide and sodium hydroxide under reflux, followed by recrystallization . For derivatives with multiple substituents, such as tris(phenylmethoxy) analogs, stepwise protection of hydroxyl groups and controlled reaction stoichiometry are critical to avoid side products .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : For structural elucidation of substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., 552.7 g/mol for tris(phenylmethoxy) derivatives) .
  • Infrared (IR) Spectroscopy : To identify functional groups like ketones and ethers.
  • X-ray Crystallography : Resolves stereochemical ambiguities, as seen in cyclohexanone derivatives with complex substituents .

Q. What purification methods are effective for isolating Cyclohexanone, 4-[(phenylmethoxy)methyl]-?

Recrystallization is commonly used for solid derivatives, leveraging solubility differences in solvents like ethanol or hexane. For liquid or viscous intermediates, column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) is preferred .

Q. What safety protocols should be followed during synthesis and handling?

  • Use personal protective equipment (PPE) including gloves, goggles, and lab coats.
  • Ensure proper ventilation to avoid inhalation of vapors, as cyclohexanone derivatives are linked to neurotoxic effects .
  • Follow spill containment guidelines, such as using inert absorbents (e.g., sand or vermiculite) and avoiding drainage contamination .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of Cyclohexanone derivatives?

Steric and electronic factors dictate stereoselectivity. For example, bulky substituents like phenylmethoxy groups favor equatorial positions due to 1,3-diaxial strain. Catalytic asymmetric synthesis using chiral bases or ligands can enhance enantiomeric excess, as demonstrated in trisubstituted cyclohexanones . Reaction temperature and solvent polarity also modulate transition-state geometries.

Q. What computational tools can predict the reactivity of Cyclohexanone, 4-[(phenylmethoxy)methyl]- in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for nucleophilic attacks or oxidation pathways. Databases like PubChem and NIST Chemistry WebBook provide reference data for validating computational predictions .

Q. How can contradictions in reported reaction yields be resolved?

Systematically test variables such as:

  • Catalyst purity : Trace metals in reagents may alter kinetics.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) can accelerate SN2 mechanisms.
  • Temperature gradients : Reproduce reactions under controlled reflux conditions .

Q. What strategies optimize the compound’s stability in biological assays?

  • pH Buffering : Maintain neutral pH to prevent ketone hydrolysis.
  • Light Protection : Store solutions in amber vials to avoid photodegradation.
  • Lyophilization : For long-term storage, lyophilize the compound and store at -20°C .

Q. How is the compound utilized in studying enzyme-catalyzed reactions?

Derivatives with nitrile or ether groups serve as substrates for hydrolytic enzymes (e.g., nitrilases or esterases). Activity assays monitor product formation via HPLC or UV-Vis spectroscopy, with kinetic parameters (Km, Vmax) calculated to infer binding affinity .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Scaling requires:

  • Process Optimization : Replace hazardous reagents (e.g., cyanogen bromide) with greener alternatives.
  • Batch Reactor Design : Ensure uniform mixing and temperature control to maintain yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.